4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid
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Overview
Description
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as carboxyl, hydroxyl, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid typically involves multi-step organic reactions. One common method involves the condensation of 4-carboxyphenylhydrazine with 3-methyl-2-pyrazolin-5-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with 4-formylbenzoic acid in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxyl group produces an alcohol.
Scientific Research Applications
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic acid: Another compound with a carboxyl group and phenyl ring, used in various chemical reactions.
Tetrakis(4-carboxyphenyl)methane: A compound with multiple carboxyl groups, used in the synthesis of advanced materials.
Uniqueness
4-[4-[[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]methyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid is unique due to its complex structure, which includes multiple functional groups and pyrazole rings. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
64137-48-0 |
---|---|
Molecular Formula |
C23H18N4O6 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-[4-[(Z)-[1-(4-carboxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-5-methyl-3-oxo-1H-pyrazol-2-yl]benzoic acid |
InChI |
InChI=1S/C23H18N4O6/c1-12-18(20(28)26(24-12)16-7-3-14(4-8-16)22(30)31)11-19-13(2)25-27(21(19)29)17-9-5-15(6-10-17)23(32)33/h3-11,24H,1-2H3,(H,30,31)(H,32,33)/b19-11- |
InChI Key |
QCYJUMSSPJLBSQ-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)C(=O)O)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C |
Origin of Product |
United States |
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